

A Comparative Guide to the Solvent Properties of Deuterated Tetrachloroethane Isomers

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane-D2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of two key deuterated isomers of tetrachloroethane: 1,1,2,2-tetrachloroethane-d2 and **1,1,1,2-tetrachloroethane-d2**. Understanding the distinct characteristics of these solvents is crucial for their effective application in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in specialized organic synthesis and drug development processes. This document presents a compilation of experimental data, detailed methodologies for property determination, and a logical framework for solvent selection.

Executive Summary

Deuterated solvents are indispensable in modern chemistry, primarily for their ability to minimize solvent interference in NMR spectroscopy.^[1] While both 1,1,2,2-tetrachloroethane-d2 and **1,1,1,2-tetrachloroethane-d2** serve this purpose, their isomeric differences can influence their physical properties and, consequently, their suitability for specific applications. This guide highlights these differences through a direct comparison of their known physical and solvent characteristics.

Physical and Chemical Properties

The following table summarizes the key physical properties of the two deuterated tetrachloroethane isomers. Data for **1,1,1,2-tetrachloroethane-d2** is limited; therefore, properties of its non-deuterated (protiated) counterpart, 1,1,1,2-tetrachloroethane, are provided

as a close approximation. The physical properties of deuterated compounds are generally very similar to their protiated analogues.^[2]

Property	1,1,2,2-Tetrachloroethane-d2	1,1,1,2-Tetrachloroethane-d2 (approximated from 1,1,1,2-tetrachloroethane)
CAS Number	33685-54-0 ^{[3][4][5]}	117164-18-8 ^[6]
Molecular Formula	C ₂ D ₂ Cl ₄ ^[5]	C ₂ D ₂ Cl ₄
Molecular Weight	169.86 g/mol ^{[3][4]}	169.86 g/mol
Boiling Point	145-146 °C ^{[3][4]}	130.5 °C ^[7]
Melting Point	-36 °C ^{[4][8]}	-70.2 °C ^[7]
Density	1.62 g/mL at 25 °C ^{[3][4]}	1.5532 g/cm ³ at 20 °C ^[7]
Refractive Index	n ₂₀ /D 1.493 ^[3]	Not available
Water Solubility	3 g/L ^{[4][8]}	0.1% (20°C) ^[7]
Solubility in Organic Solvents	Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide and benzene. ^{[4][5]}	Used as a solvent itself. ^[7]

Experimental Protocols

Accurate determination of solvent properties is paramount for their effective use. Below are standardized methodologies for measuring the key parameters presented in this guide.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.^[9]

Procedure:

- A small amount of the deuterated tetrachloroethane isomer is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- As the temperature rises, the air trapped in the capillary tube will be expelled and replaced by the solvent vapor, observed as a stream of bubbles.[\[10\]](#)
- The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[\[10\]](#)

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Procedure:

- The empty pycnometer is weighed accurately.
- It is then filled with the deuterated tetrachloroethane isomer, ensuring no air bubbles are present, and weighed again.
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
- The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

Solubility Determination (Qualitative Method)

This method provides a general assessment of a solute's solubility in the deuterated solvent.

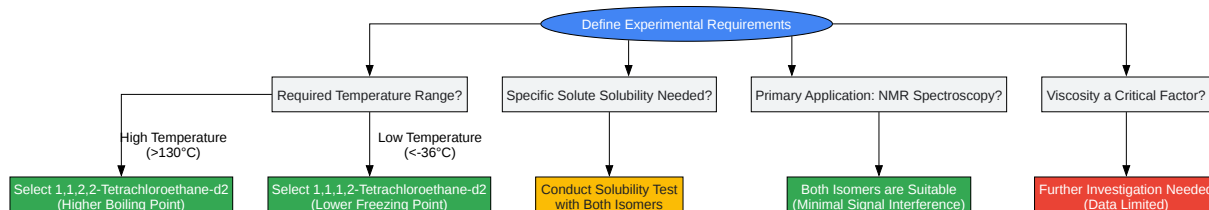
Procedure:

- Approximately 1 mL of the deuterated tetrachloroethane isomer is placed in a small test tube.

- A small, measured amount (e.g., 10 mg) of the solid solute is added to the test tube.
- The mixture is agitated (e.g., by vortexing) for a set period.
- The mixture is then allowed to stand, and visual inspection determines if the solute has dissolved completely, partially, or not at all.^[11]

Logical Framework for Solvent Selection

The choice between 1,1,2,2-tetrachloroethane-d₂ and **1,1,1,2-tetrachloroethane-d₂** will depend on the specific requirements of the experiment. The following diagram illustrates a logical workflow for making this selection.



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Caption: Logical workflow for selecting the appropriate deuterated tetrachloroethane isomer.

Applications in Research and Development

The primary application of both deuterated tetrachloroethane isomers is as a solvent in NMR spectroscopy.^[1] By replacing hydrogen atoms with deuterium, the solvent's own NMR signal is significantly reduced, preventing it from obscuring the signals from the analyte of interest.^[1]

This is particularly useful for obtaining clear spectra of complex organic molecules.

Beyond NMR, these solvents can be used in:

- **Reaction Mechanism Studies:** The deuterium label can be used to trace the fate of the solvent or to study kinetic isotope effects in chemical reactions.
- **Specialized Organic Synthesis:** As a non-reactive solvent for reactions where protonated solvents might interfere.
- **Drug Development:** In the analysis of drug candidates and formulations where high-resolution NMR is required for structural elucidation and purity assessment.

Conclusion

Both 1,1,2,2-tetrachloroethane-d₂ and **1,1,1,2-tetrachloroethane-d₂** are valuable deuterated solvents for specialized applications in research and development. The choice between them should be guided by the specific physical properties required for a given experiment, particularly the operational temperature range and the solubility of the target compounds. While data for **1,1,1,2-tetrachloroethane-d₂** is less comprehensive, its lower boiling and melting points compared to the 1,1,2,2-isomer suggest it may be advantageous for certain applications. Researchers are encouraged to consider the data and experimental protocols presented in this guide to make an informed solvent selection.

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